2-(Trifluoromethoxy)phenyl isothiocyanate
Overview
Description
2-(Trifluoromethoxy)phenyl isothiocyanate is an organic compound with the molecular formula CF3OC6H4NCS. It is a light yellow liquid known for its reactivity and utility in various chemical syntheses. The compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, which is further bonded to an isothiocyanate group (-NCS). This unique structure imparts distinct chemical properties, making it valuable in multiple scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)phenyl isothiocyanate typically involves the reaction of 2-(Trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:
CF3OC6H4NH2+CSCl2→CF3OC6H4NCS+2HCl
The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group is highly reactive towards nucleophiles, leading to the formation of thiourea derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Dichloromethane, chloroform, and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids and bases may be employed to facilitate certain reactions.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Scientific Research Applications
2-(Trifluoromethoxy)phenyl isothiocyanate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Applied in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)phenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-NCS) is electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenyl isothiocyanate: Similar in structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
4-(Trifluoromethyl)phenyl isothiocyanate: The trifluoromethyl group is positioned at the para position on the phenyl ring.
Uniqueness
2-(Trifluoromethoxy)phenyl isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluoromethyl analogs. Additionally, the trifluoromethoxy group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
1-isothiocyanato-2-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJYPIWOGCCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=S)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380480 | |
Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-33-1 | |
Record name | 1-Isothiocyanato-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethoxy)phenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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